molecular formula C8H14O B1346601 3,3-Dimethylcyclohexanone CAS No. 2979-19-3

3,3-Dimethylcyclohexanone

Cat. No.: B1346601
CAS No.: 2979-19-3
M. Wt: 126.2 g/mol
InChI Key: ZVJQBBYAVPAFLX-UHFFFAOYSA-N
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Description

3,3-Dimethylcyclohexanone is an organic compound with the molecular formula C8H14O. It is a ketone, specifically a cyclohexanone derivative, where two methyl groups are attached to the third carbon of the cyclohexane ring. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Dimethylcyclohexanone can be synthesized through the hydrogenation of dimedone (5,5-dimethyl-1,3-cyclohexanedione) using a palladium catalyst. The reaction is typically carried out in methanol at 85°C under hydrogen pressure. The process involves the following steps :

  • Dimedone is dissolved in methanol.
  • A palladium catalyst (e.g., Amberlyst CH57) is added.
  • The mixture is subjected to hydrogenation at 85°C under a hydrogen pressure of 5 bara.
  • The reaction is monitored until hydrogen uptake ceases.
  • The product is filtered and purified to obtain this compound with a high yield and selectivity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous monitoring to ensure optimal reaction conditions and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethylcyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3,3-Dimethylcyclohexanone involves its interaction with various molecular targets and pathways. As a ketone, it can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The compound can also participate in redox reactions, where it acts as an electron donor or acceptor .

Comparison with Similar Compounds

Comparison: 3,3-Dimethylcyclohexanone is unique due to the position of its methyl groups on the cyclohexane ring. This structural feature influences its reactivity and the types of reactions it undergoes. Compared to other similar compounds, this compound exhibits distinct chemical behavior, making it valuable in specific synthetic applications .

Properties

IUPAC Name

3,3-dimethylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-8(2)5-3-4-7(9)6-8/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJQBBYAVPAFLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062753
Record name Cyclohexanone, 3,3-dimethyl-
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Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2979-19-3
Record name 3,3-Dimethylcyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2979-19-3
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Record name Cyclohexanone, 3,3-dimethyl-
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Record name Cyclohexanone, 3,3-dimethyl-
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Record name Cyclohexanone, 3,3-dimethyl-
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Record name 3,3-dimethylcyclohexanone
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Synthesis routes and methods I

Procedure details

(a') A catalytic hydrogenation of 3,3-dimethyl-cyclohex-5-en-1-one was carried out according to the usual techniques in the presence of palladium on charcoal and yielded 3,3-dimethylcyclohexanone. The subsequent ethylination by means of acetylene in a basic medium gave 1-ethynyl-1-hydroxy-3,3-dimethyl-cyclohexane in about 50% yield.
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Synthesis routes and methods II

Procedure details

First, 3-methyl-cyclohexenone was prepared in accordance with the procedures of Jirgensons et. al., Euro. J. Med. Chem. 35 (2000) 555-565. Then, 3-methyl-cyclohexenone was reacted with methyl magnesium iodide in the presence of cuprous chloride in diethyl ether to obtain the title compound.
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cuprous chloride
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Synthesis routes and methods III

Procedure details

41 g of 5% Pd/C E 101 N/D were placed in a 2 L glass-steel autoclave with glass-liner. 385 g of dimedone (2.75 mol), 663 g (850 mL) of isopropanol and 15.3 g (88 mmol) of p-toluene sulfonic acid were added. The glass-liner was closed and stirring was started with 500 rpm. The autoclave was flushed three times with 5 bara N2. The stirrer was turned off. The autoclave was then pressurized with 5 bara H2 for 10 minutes for pressure check. The pressure was released.
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glass
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2 L
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steel
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385 g
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15.3 g
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850 mL
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41 g
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Synthesis routes and methods IV

Procedure details

On the other hand dimedone is a cheap and readily available starting material for a multi-step synthesis of green ketone. In U.S. Pat. No. 4,147,672 the reduction of dimedone in 52% yield in a two-step reaction sequence to the α,β-unsaturated mono-ketone via the monotosylhydrazone (G. A. Hiegel et al., J. Org. Chem. 38, 3637 (1973)) is described. The catalytic hydrogenation of the ketone in the presence of palladium on charcoal gave 3,3-dimethylcyclohexan-1-one (no yield given) and subsequent ethynylation with ethyne in basic medium gave 1-ethynyl-1-hydroxy-3,3-dimethylcyclohexane in about 50% yield. Reaction with CuCl and allyl chloride in basic medium gave 1-(1-hydroxy-3,3-dimethylcyclohexyl)-pent-4-en-1-yne after distillation in 50% yield. Treatment with boric acid yielded (70%) a 2:3 mixture of 1-(3,3-dimethyl-cyclohex-1-ene-1-yl)- and -6-en-1-yl)-pent-4-en-1-ine which was transformed into a 2:3 mixture of the corresponding -pent-4-en-1-ones by treatment with 80% formic acid at 90° C.
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ketone
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mono-ketone
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monotosylhydrazone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethylcyclohexanone
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3,3-Dimethylcyclohexanone
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3,3-Dimethylcyclohexanone
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3,3-Dimethylcyclohexanone
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3,3-Dimethylcyclohexanone
Reactant of Route 6
3,3-Dimethylcyclohexanone

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